molecular formula C13H12N2O2S B6389403 2-Amino-5-(4-methylthiophenyl)nicotinic acid CAS No. 1261890-37-2

2-Amino-5-(4-methylthiophenyl)nicotinic acid

Cat. No.: B6389403
CAS No.: 1261890-37-2
M. Wt: 260.31 g/mol
InChI Key: XFPDRDRKERGMCB-UHFFFAOYSA-N
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Description

2-Amino-5-(4-methylthiophenyl)nicotinic acid is a heterocyclic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of an amino group at the 2-position, a thiophenyl group at the 5-position, and a carboxylic acid group on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-methylthiophenyl)nicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated nicotinic acid under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-methylthiophenyl)nicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophenyl derivatives.

Scientific Research Applications

2-Amino-5-(4-methylthiophenyl)nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-methylthiophenyl)nicotinic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(4-methylthiophenyl)nicotinic acid is unique due to the presence of the thiophenyl group, which imparts specific electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the development of new materials or bioactive compounds.

Properties

IUPAC Name

2-amino-5-(4-methylsulfanylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-18-10-4-2-8(3-5-10)9-6-11(13(16)17)12(14)15-7-9/h2-7H,1H3,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPDRDRKERGMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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